1-(4-甲基嘧啶-2-基)哌啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

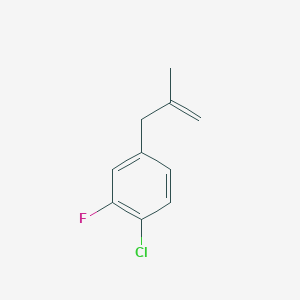

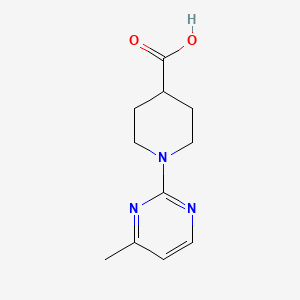

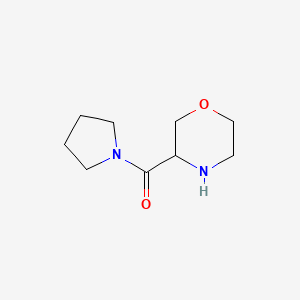

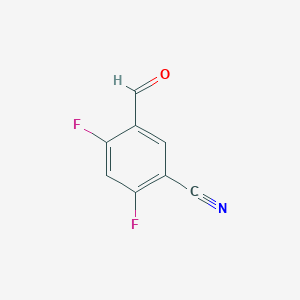

The compound "1-(4-Methylpyrimidin-2-yl)piperidine-4-carboxylic acid" is a heterocyclic compound that features both a piperidine and a pyrimidine ring. Piperidine is a six-membered ring containing one nitrogen atom, and pyrimidine is a six-membered ring with two nitrogen atoms. The compound is of interest due to its potential use as a building block in pharmaceuticals and as a ligand in coordination chemistry.

Synthesis Analysis

The synthesis of related piperidine carboxylates can be achieved through various methods. One approach involves the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates, which can be further reduced to give methyl 4-piperidinopyrrole-2-carboxylates . Another method includes the conversion of piperidine carboxylic acids to their corresponding β-keto esters, which are then treated with N,N-dimethylformamide dimethyl acetal to yield novel heterocyclic amino acids . Additionally, a biocatalytic cascade involving carboxylic acid reductase, ω-transaminase, and imine reductase enzymes has been used to access enantiomerically pure chiral mono- and disubstituted piperidines .

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-(4-Methylpyrimidin-2-yl)piperidine-4-carboxylic acid has been studied using various spectroscopic techniques. For instance, 2-amino-4-methylpyrimidine has been used to form complexes with carboxylic acids, and these structures have been characterized by X-ray crystallography . The crystal and molecular structure of 4-carboxypiperidinium chloride, a related compound, has been characterized by single crystal X-ray diffraction, showing the piperidine ring in a chair conformation with the carboxyl group in the equatorial position .

Chemical Reactions Analysis

The reactivity of piperidine carboxylates can be quite diverse. For example, a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester has been used as a chiral building block for the synthesis of piperidine-related alkaloids . In another study, 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides were discovered as inhibitors of soluble epoxide hydrolase, with the triazine heterocycle being a critical functional group for high potency .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine carboxylates are influenced by their molecular structure. The crystal structure of 4-piperidinecarboxylic acid hydrochloride reveals hydrogen bonding interactions that could affect solubility and reactivity . The reactivity of 2,4-piperidinedione-3-carboxylic acid ester has been studied, showing potential for the synthesis of natural products and compounds with pharmacological interest . Additionally, the reactions of piperidine and its derivatives in aqueous formic acid demonstrate the compound's ability to undergo C-C bond scission of the pyridine ring .

科学研究应用

癌症治疗研究

该化合物已被探索作为一种极化激酶抑制剂,可能在治疗癌症方面有用。研究重点放在与1-(4-甲基嘧啶-2-基)哌啶-4-羧酸密切相关的化合物上,该化合物抑制了参与细胞分裂的极化A蛋白,突显了其在癌症治疗中的潜力(ロバート ヘンリー,ジェームズ, 2006)。

化学合成和反应性

已对相关化合物的制备和合成范围进行了研究。这些研究涉及缩合反应,导致酯和嘧啶-4-酮的形成,展示了该化合物在化学合成中的多功能性(Potapov et al., 2014)。

抗菌和抗结核活性

研究合成了1-(4-甲基嘧啶-2-基)哌啶-4-羧酸的衍生物进行生物筛选。这些衍生物显示出显著的抗菌和抗结核活性,表明该化合物在开发新的抗微生物药物中的潜力(Megha et al., 2023)。

抗癌研究

该化合物及其衍生物已被评估其抗癌活性。一项研究合成了新型的2,5-二取代四唑衍生物,表现出对选定病原菌株的有希望的生物活性,进一步表明了该化合物在抗癌研究中的相关性(Megha et al., 2023)。

神经递质研究

另一个研究领域包括合成抑制性神经递质GABA的哌啶-4-基磷酸和哌啶-4-基磷酸类似物。这展示了该化合物在神经科学和药理学中的潜在应用,特别是在理解和潜在治疗神经系统疾病方面(Kehler et al., 1998)。

作用机制

Target of Action

Compounds containing a piperidine ring, such as this one, are known to have a wide range of biological activities .

Mode of Action

Piperidine derivatives are known to exhibit a variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . The ether linkage between quinoline and piperidine has been found to be crucial to the inhibitory effect .

Biochemical Pathways

Piperidine derivatives are known to interact with various biochemical pathways, contributing to their diverse biological activities .

Result of Action

Piperidine derivatives have been found to exhibit strong antiproliferative activity by inhibiting tubulin polymerization .

属性

IUPAC Name |

1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8-2-5-12-11(13-8)14-6-3-9(4-7-14)10(15)16/h2,5,9H,3-4,6-7H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHYEZQZNBZFJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

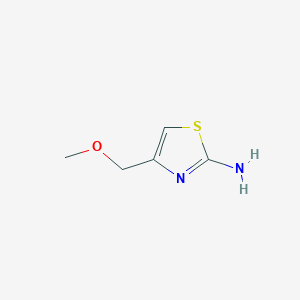

CC1=NC(=NC=C1)N2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(4-chloro-2-(2-(3,4-dimethylbenzylidene)hydrazinecarbonyl)phenyl)benzamide](/img/structure/B1323131.png)